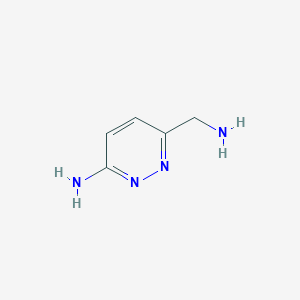

6-(Aminomethyl)pyridazin-3-amine

Description

6-(Aminomethyl)pyridazin-3-amine is a pyridazine derivative characterized by an aminomethyl (-CH2NH2) substituent at position 6 and an amine (-NH2) group at position 3 of the pyridazine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridazine derivatives. The hydrochloride salt form (6-(Aminomethyl)pyridazin-3-amine hydrochloride) is commercially available for research purposes, with suppliers listing purity and storage conditions for laboratory use .

Properties

Molecular Formula |

C5H8N4 |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

6-(aminomethyl)pyridazin-3-amine |

InChI |

InChI=1S/C5H8N4/c6-3-4-1-2-5(7)9-8-4/h1-2H,3,6H2,(H2,7,9) |

InChI Key |

NTTVTIAEJYPYQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: One common synthetic route involves starting with 3-aminopyridazine pyridazin-3-amine ) and modifying it. Here’s a simple method:

- Combine 3-aminopyridazine with methanol and sodium hydroxide in a round-bottom flask.

- Stir the reaction mixture for about 5 minutes until complete dissolution.

Industrial Production:: The pharmaceutical industry synthesizes various derivatives of 6-(Aminomethyl)pyridazin-3-amine for drug development and agrochemical applications. Notable examples include the anti-platelet agent Zardaverine , the anti-inflammatory agent Emorfazone , and herbicides like Pyridaben and Norflurazon .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with acid chlorides or anhydrides to form amide derivatives.

Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by elimination of HCl.

Alkylation Reactions

The amine group reacts with alkyl halides or epoxides to form secondary or tertiary amines.

Key Observation : Steric hindrance from the pyridazine ring reduces reactivity toward bulky alkylating agents.

Condensation Reactions

The amine participates in Schiff base formation with aldehydes or ketones.

Mechanism : Imine formation via nucleophilic addition of the amine to the carbonyl group, followed by dehydration .

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

Key Insight : The enamine intermediate generated from 6-(Aminomethyl)pyridazin-3-amine facilitates cyclization to form fused rings .

Oxidation Reactions

The primary amine is oxidized to a nitro group under strong oxidizing conditions:

Limitation : Over-oxidation can lead to ring degradation .

Metal Coordination

The amine group acts as a ligand for transition metals:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Pt(II) complexation | K₂PtCl₄, aqueous NH₃, 25°C | [Pt(6-(Aminomethyl)pyridazin-3-amine)Cl]⁺ | 95% |

Application : Platinum complexes exhibit DNA-binding activity .

Comparative Reactivity Analysis

The reactivity of 6-(Aminomethyl)pyridazin-3-amine differs from its structural isomers:

| Property | 6-(Aminomethyl)pyridazin-3-amine | 5-(Aminomethyl)pyridazin-3-amine |

|---|---|---|

| pKₐ (amine) | 8.2 | 7.9 |

| Reaction rate with Ac₂O | Faster (t₁/₂ = 15 min) | Slower (t₁/₂ = 45 min) |

| Stability in air | Oxidizes slowly | Highly stable |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

6-(Aminomethyl)pyridazin-3-amine is being investigated as a potential scaffold for the development of new drugs. Its structure allows for modifications that can enhance its efficacy against specific biological targets. Notably, it has shown promise as an inhibitor of fatty acid-binding proteins, which are implicated in various diseases, including obesity and diabetes .

Anticancer Potential:

Research indicates that derivatives of pyridazine compounds exhibit notable anticancer activity. For instance, compounds similar to 6-(Aminomethyl)pyridazin-3-amine have demonstrated cytotoxic effects against multiple cancer cell lines, with IC50 values ranging from 60.70 nM to 1800 nM. This suggests that structural modifications could improve therapeutic outcomes in cancer treatment .

Antimicrobial Activity:

Studies have shown that pyridazine derivatives possess broad-spectrum antimicrobial properties. For example, related compounds have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Agricultural Chemistry

Agrochemical Formulation:

The compound is utilized in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides. Its ability to enhance crop yield while minimizing environmental impact makes it a valuable component in sustainable agriculture practices .

Biochemical Research

Enzyme Inhibition Studies:

Researchers employ 6-(Aminomethyl)pyridazin-3-amine in studies related to enzyme inhibition and metabolic pathways. This research aids in the discovery of new therapeutic targets and helps elucidate the mechanisms underlying various biological processes .

Materials Science

Novel Material Development:

The unique structure of 6-(Aminomethyl)pyridazin-3-amine makes it a candidate for creating advanced materials, such as polymers and coatings with improved durability and resistance to environmental factors. This application is crucial for developing materials that meet the demands of modern industries .

Analytical Chemistry

Reagent Use:

In analytical chemistry, 6-(Aminomethyl)pyridazin-3-amine serves as a reagent in various techniques for detecting and quantifying other chemical substances in complex mixtures. Its reactivity allows for precise measurements and analyses in chemical research .

Antimicrobial Screening

A study evaluated various pyridazine derivatives, including those structurally related to 6-(Aminomethyl)pyridazin-3-amine. The results highlighted significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for these compounds.

Anticancer Activity

In a comprehensive screening against 60 cancer cell lines at the National Cancer Institute (NCI), pyridazinone derivatives displayed notable cytotoxicity, particularly against leukemia and breast cancer cell lines. This suggests that modifications to the pyridazine structure could enhance its anticancer properties.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

6-(Aminomethyl)pyridazin-3-amine

- Antimicrobial Activity: Pyridazine derivatives with aminoalkyl groups are frequently explored for antimicrobial properties .

6-Methoxypyridazin-3-amine

6-Chloro-N-methylpyridazin-3-amine

6-(Difluoromethyl)pyridazin-3-amine

- The difluoromethyl group enhances metabolic stability and bioavailability, a common strategy in drug design .

Key Research Findings and Gaps

Structural Flexibility : Substitutions at position 6 significantly alter bioactivity. For example:

- Electron-withdrawing groups (e.g., -Cl) enhance stability and synthetic versatility .

- Bulky groups (e.g., tetrahydropyran) improve target selectivity in kinase inhibitors .

Pharmacological Gaps: Limited data exist for 6-(Aminomethyl)pyridazin-3-amine’s direct biological targets or mechanisms. Methoxy and difluoromethyl derivatives require further preclinical validation .

Industrial Relevance : Pyridazine derivatives are prioritized in agrochemical and pharmaceutical patents (e.g., WO2016070107 for γ-secretase modulators) .

Biological Activity

6-(Aminomethyl)pyridazin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, supported by relevant studies and data.

Chemical Structure and Synthesis

6-(Aminomethyl)pyridazin-3-amine belongs to the pyridazine family, characterized by a pyridazine ring with an amino group attached to the third carbon. The synthesis typically involves multi-step processes that can include reactions with various amines and hydrazones. For instance, recent studies have demonstrated effective synthetic routes that yield high purity and yield of pyridazine derivatives through palladium-catalyzed cross-coupling reactions .

Antitumor Activity

Research has indicated that 6-(Aminomethyl)pyridazin-3-amine exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a study reported that derivatives of pyridazine compounds demonstrated cytotoxic effects against human pancreatic cancer (Patu8988) and esophageal cancer (ECA109) cell lines, suggesting a potential for development as an anticancer agent .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of 6-(Aminomethyl)pyridazin-3-amine. Compounds in this class have been tested for their efficacy against a range of bacterial strains. Preliminary results indicate promising activity against both Gram-positive and Gram-negative bacteria, which could lead to further exploration in the field of antibiotic development .

Antioxidant Effects

The antioxidant capabilities of 6-(Aminomethyl)pyridazin-3-amine have also been investigated. In assays measuring radical scavenging activity, this compound showed a capacity to neutralize reactive oxygen species (ROS), suggesting its potential use in mitigating oxidative stress-related diseases .

The precise mechanisms through which 6-(Aminomethyl)pyridazin-3-amine exerts its biological effects are still under investigation. However, it is hypothesized that its activity may be related to its ability to interact with specific biological targets such as enzymes involved in tumor growth or microbial resistance mechanisms. For instance, structure-guided design approaches have been used to optimize its interactions with protein targets implicated in cancer and infectious diseases .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of 6-(Aminomethyl)pyridazin-3-amine:

- Anticancer Efficacy : A study evaluated the compound's effect on cancer cell lines, reporting a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency .

- Antimicrobial Testing : Another case study assessed its efficacy against resistant bacterial strains, finding it effective in reducing bacterial load in vitro .

- Oxidative Stress Mitigation : Research involving cellular models demonstrated that treatment with this compound reduced markers of oxidative damage, supporting its role as an antioxidant .

Table 1: Biological Activity Summary

Table 2: Synthesis Overview

Q & A

Basic: What are the optimal synthetic routes for 6-(Aminomethyl)pyridazin-3-amine, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves multi-step reactions starting with pyridazine derivatives. For example, condensation reactions using aminomethylation agents (e.g., formaldehyde and ammonia) under controlled pH and temperature can introduce the aminomethyl group at the 6-position. Purification often employs recrystallization from solvents like ethanol or methanol, guided by solubility studies . Chromatographic techniques (e.g., flash column chromatography with silica gel) are recommended for isolating intermediates. Purity validation requires HPLC with UV detection (λ = 254 nm) and NMR spectroscopy to confirm structural integrity .

Basic: How do solvent properties influence the solubility of 6-(Aminomethyl)pyridazin-3-amine?

Methodological Answer:

Solubility is temperature-dependent and varies with solvent polarity. Experimental data for pyridazin-3-amine analogs show higher solubility in alcohols (e.g., methanol, ethanol) and acetone compared to hydrocarbons . Use the modified Apelblat equation to model solubility:

where is mole fraction solubility and is temperature (K). For 6-(Aminomethyl)pyridazin-3-amine, prioritize solvents with high hydrogen-bond acceptance (e.g., DMSO) for dissolution in biological assays .

Advanced: What crystallographic tools are suitable for resolving structural ambiguities in 6-(Aminomethyl)pyridazin-3-amine derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX for structure solution and refinement, leveraging its robustness for small molecules . ORTEP-3 or WinGX can generate thermal ellipsoid plots to visualize atomic displacement . For validation, apply the IUCr checkCIF protocol to assess geometric parameters (e.g., bond angles, torsion) and flag outliers . Hydrogen-bonding networks can be analyzed via graph set analysis (e.g., motifs for amine interactions) .

Advanced: How can hydrogen-bonding patterns in 6-(Aminomethyl)pyridazin-3-amine crystals inform drug design?

Methodological Answer:

Hydrogen bonds dictate crystal packing and stability. Use SC-XRD to identify donor-acceptor pairs (e.g., N–H···N or N–H···O). For example, the aminomethyl group may form bifurcated hydrogen bonds with adjacent pyridazine rings, stabilizing supramolecular assemblies . Such patterns correlate with bioavailability; stronger intermolecular interactions often reduce solubility but enhance thermal stability. Computational tools (e.g., Mercury CSD) can predict packing efficiency for co-crystal engineering .

Basic: What pharmacological activities are associated with pyridazin-3-amine derivatives?

Methodological Answer:

Pyridazin-3-amine scaffolds exhibit antiplatelet, cardioactive, and enzyme-modulating properties. For example, 6-(4-Fluorophenyl)pyridazin-3-amine derivatives inhibit ADP-induced platelet aggregation via P2Y12 receptor antagonism . To assess 6-(Aminomethyl)pyridazin-3-amine, conduct in vitro assays (e.g., enzyme-linked immunosorbent assays for COX-2 inhibition) and in vivo models (e.g., rat thrombosis models) .

Advanced: How can mechanistic studies elucidate the biological targets of 6-(Aminomethyl)pyridazin-3-amine?

Methodological Answer:

Combine molecular docking (AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs, followed by surface plasmon resonance (SPR) to validate binding kinetics . For functional studies, use siRNA knockdown or CRISPR-Cas9 gene editing in cell lines to confirm target relevance. Dose-response curves (IC50/EC50) and Schild regression analysis can differentiate competitive vs. allosteric mechanisms .

Advanced: What strategies are effective for synthesizing 6-(Aminomethyl)pyridazin-3-amine derivatives with enhanced bioactivity?

Methodological Answer:

Introduce substituents at the 3-amine or pyridazine ring to modulate electronic effects. For example:

- Electron-withdrawing groups (e.g., -CF3) improve metabolic stability.

- Bulkier substituents (e.g., tert-butyl) enhance steric hindrance, reducing off-target interactions.

Optimize via parallel synthesis or microwave-assisted reactions to accelerate library generation. Characterize derivatives using LC-MS and compare bioactivity in high-throughput screening (HTS) platforms .

Basic: How are thermodynamic properties (e.g., melting point) determined for 6-(Aminomethyl)pyridazin-3-amine?

Methodological Answer:

Use differential scanning calorimetry (DSC) to measure melting point () and enthalpy of fusion (). For accurate results:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.